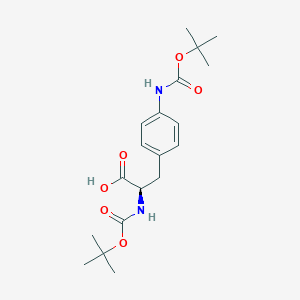
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is a compound that features two tert-butoxycarbonyl (Boc) protecting groups attached to an amino acid derivative. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid typically involves the protection of amino groups with tert-butoxycarbonyl (Boc) groups. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of Boc groups using acids like trifluoroacetic acid (TFA).
Substitution Reactions: Nucleophilic substitution reactions where the Boc-protected amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Deprotection: The major product is the free amine derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is used as an intermediate in the synthesis of peptides and other complex molecules. Its Boc-protected amino groups provide stability during synthetic procedures .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of peptide-based drugs and biomolecules. The Boc groups protect the amino functionalities during the synthesis, ensuring that the desired peptide sequence is obtained without unwanted side reactions .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides and other amino acid derivatives. The use of continuous flow processes in microreactor systems enhances the efficiency and sustainability of the production .
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid primarily involves the protection and deprotection of amino groups. The Boc groups protect the amino functionalities during synthetic procedures, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in further chemical reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(4-aminophenyl)propanoic acid: This compound lacks the Boc protecting groups and is more reactive.
®-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxyl group instead of an amino group on the phenyl ring.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is unique due to the presence of two Boc protecting groups, which provide enhanced stability during synthetic procedures. This makes it particularly useful in peptide synthesis and other applications where protection of amino groups is crucial .
Properties
Molecular Formula |
C19H28N2O6 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C19H28N2O6/c1-18(2,3)26-16(24)20-13-9-7-12(8-10-13)11-14(15(22)23)21-17(25)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m1/s1 |
InChI Key |
XDYRQXPKQWQRQK-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















